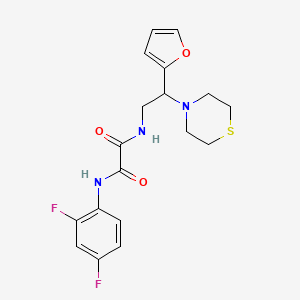

N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Description

N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by:

- N1-substituent: 2,4-difluorophenyl group, which introduces electron-withdrawing fluorine atoms.

- N2-substituent: A thiomorpholinoethyl chain linked to a furan-2-yl moiety, providing sulfur-containing heterocyclic and aromatic features.

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O3S/c19-12-3-4-14(13(20)10-12)22-18(25)17(24)21-11-15(16-2-1-7-26-16)23-5-8-27-9-6-23/h1-4,7,10,15H,5-6,8-9,11H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYPEOMMHLJADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide typically involves the following steps:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the difluorophenyl group: This step involves the use of a difluorophenyl amine, which is reacted with the oxalamide intermediate.

Incorporation of the furan and thiomorpholine moieties: These groups are introduced through nucleophilic substitution reactions, often using furan-2-yl and thiomorpholine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Functional Groups

The following oxalamide derivatives share structural motifs or functional applications:

Key Observations:

- Aromatic Substitution : The target compound’s 2,4-difluorophenyl group distinguishes it from S336 (dimethoxybenzyl) and Compound 21 (similar fluorophenyl but with thiazole-piperidine). Fluorination may enhance metabolic stability and binding affinity .

- Heterocyclic Moieties: The thiomorpholinoethyl-furan group in the target compound contrasts with S336’s pyridine and Compound 21’s thiazole-piperidine. Sulfur atoms in thiomorpholine could influence solubility and redox interactions .

Functional and Toxicological Comparisons

Flavoring Agents (S336 and Related Oxalamides)

- S336: Regulatory Status: Approved globally (FEMA 4233) with a NOEL of 100 mg/kg bw/day in rats, indicating high safety margins (>33 million) at current exposure levels . Metabolism: Hydrolysis and oxidation pathways; high metabolic capacity prevents saturation .

- Fluorine atoms may alter metabolic rates or toxicity profiles .

Therapeutic Agents (Compound 21 and Others)

Biological Activity

N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a difluorophenyl group, a furan ring, and a thiomorpholinoethyl moiety linked through an oxalamide functional group. Its molecular formula is , and it has a molecular weight of 427.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 898424-31-2 |

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-2-yl)ethylamine under controlled conditions to yield the final product. The use of solvents such as dichloromethane and bases like triethylamine is common in these reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) by disrupting the cell cycle and promoting apoptosis through the activation of caspase pathways .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Binding : Its structural components allow it to bind effectively to certain receptors, enhancing its biological efficacy through hydrophobic interactions and hydrogen bonding .

Study 1: Antimicrobial Efficacy

A systematic evaluation of the antimicrobial properties was conducted using various concentrations of the compound against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potency as an antimicrobial agent.

Study 2: Anticancer Properties

In another study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after exposure to concentrations above 10 µM, highlighting its potential for cancer therapeutics.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as N1-(2,4-difluorophenyl)-N2-(thiophen-3-yl)ethyl oxalamide, N1-(2,4-difluorophenyl)-N2-(furan-3-yl)ethyl oxalamide showed enhanced biological activity due to the unique electronic properties imparted by the furan ring.

| Compound Name | MIC (µg/mL) | Cancer Cell Inhibition (%) |

|---|---|---|

| N1-(2,4-difluorophenyl)-N2-(furan-3-yl)ethyl oxalamide | 32 | 70% at 10 µM |

| N1-(2,4-difluorophenyl)-N2-(thiophen-3-yl)ethyl oxalamide | 64 | 50% at 10 µM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2,4-difluorophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide, and how can reaction conditions be optimized for higher yields?

- Synthesis Methods :

- The compound is synthesized via multi-step coupling reactions. A typical approach involves:

Condensation of 2,4-difluoroaniline with oxalyl chloride to form the N1-substituted oxalamide intermediate.

Reaction of the intermediate with 2-(furan-2-yl)-2-thiomorpholinoethylamine under carbodiimide-mediated coupling (e.g., DCC/HOBt) in anhydrous DCM at 0–5°C .

- Optimization Strategies :

- Temperature Control : Maintaining low temperatures (0–5°C) during coupling minimizes side reactions.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Reported yields range from 36–58% depending on stereochemical control .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy :

- H NMR confirms substituent integration (e.g., difluorophenyl aromatic protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.4 ppm) .

- F NMR validates fluorine substitution (δ -110 to -120 ppm for 2,4-difluorophenyl) .

- LC-MS : Monitors molecular ion peaks (e.g., [M+H]+ at m/z 425–479) and purity (>90% by HPLC) .

- IR Spectroscopy : Identifies oxalamide C=O stretches (~1650–1700 cm⁻¹) and thiomorpholine C-S bonds (~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects) for this compound?

- Data Reconciliation Strategies :

- Assay Variability : Differences in cell lines (e.g., HIV entry inhibition in MT-4 cells vs. anticancer screens in HeLa) may explain divergent results .

- Dosage Optimization : Evaluate dose-response curves (e.g., IC₅₀ values ranging from 0.1–10 µM) to identify therapeutic windows .

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for CD4 (HIV) vs. tyrosine kinases (cancer) .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of substituents in this oxalamide derivative?

- SAR Workflow :

Analog Synthesis : Replace thiomorpholine with morpholine or piperidine to assess heterocycle impact on solubility and potency .

Functional Group Modifications : Substitute 2,4-difluorophenyl with chlorophenyl or methoxyphenyl to study electronic effects on target binding .

Biological Testing : Compare IC₅₀ values across analogs in standardized assays (e.g., HIV-1 inhibition in TZM-bl cells) .

- Key Findings :

- Thiomorpholine enhances blood-brain barrier penetration compared to morpholine .

- Fluorine atoms improve metabolic stability by reducing CYP450-mediated oxidation .

Q. How can researchers address discrepancies in reported synthetic yields (e.g., 36% vs. 58%) for diastereomeric mixtures?

- Resolution Strategies :

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to favor desired diastereomers .

- Chromatographic Separation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers with >99% ee .

- Reaction Monitoring : Track intermediates via TLC or inline IR to optimize reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.